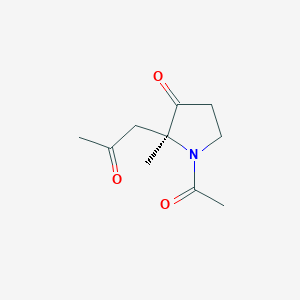
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one is a compound belonging to the pyrrolidine family. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound is notable for its unique structure, which includes an acetyl group, a methyl group, and an oxopropyl group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation, where the pyrrolidine derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Methyl and Oxopropyl Groups: The methyl and oxopropyl groups are introduced through alkylation reactions. This involves the reaction of the pyrrolidine derivative with appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the acetyl or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- (2S)-2-(tert-butoxy)methylpyrrolidine hydrochloride
Uniqueness
What sets (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
918637-75-9 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H15NO3/c1-7(12)6-10(3)9(14)4-5-11(10)8(2)13/h4-6H2,1-3H3/t10-/m0/s1 |
InChI 键 |
SBHIKEZRRKGWPS-JTQLQIEISA-N |
手性 SMILES |
CC(=O)C[C@]1(C(=O)CCN1C(=O)C)C |
规范 SMILES |
CC(=O)CC1(C(=O)CCN1C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
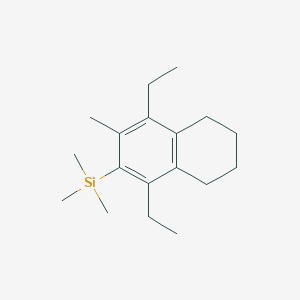
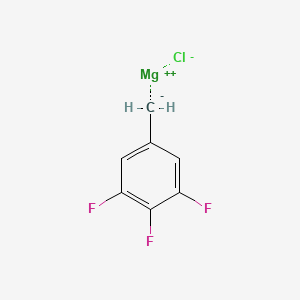
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
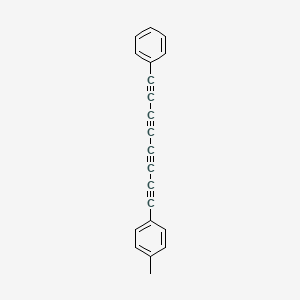
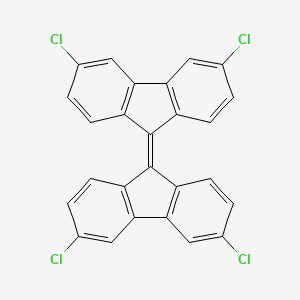
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
